Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
Description
Properties
Molecular Formula |
C21H16N4O4S3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
KDIABOUADQWMGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation: Dihydropyrimidine Thiones
The thiazolo[4,5-d]pyrimidine scaffold is synthesized from dihydropyrimidine thione precursors. A modified Biginelli reaction is employed, combining thiourea, methyl 3-oxopentanoate, and substituted benzaldehydes in ethanol under HCl catalysis. For example:
Cyclization to Thiazolo[4,5-d]Pyrimidine
Cyclization is achieved using polyphosphoric acid (PPA) at elevated temperatures:
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Ethyl-4-phenyl-dihydropyrimidine | PPA | 120 | 3 | 75 | |
| 4-(4-Chlorophenyl)-dihydropyrimidine | PPA | 110 | 2.5 | 68 |
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Thio-3-phenyl derivative | Chloroacetamide | K2CO3 | Acetone | 65 | |
| 5-Thio-4-methyl derivative | Bromoacetamide | KOH | EtOH | 72 |
Esterification of the Benzoate Moiety
Amidation with Thioacetamido Intermediate
Table 3: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | 0 → 25 | 24 | 60 | |
| DCC/DMAP | CH2Cl2 | 25 | 18 | 55 |
Structural Characterization
Spectroscopic Analysis
Purity and Regioselectivity
HPLC analysis (C18 column, MeCN/H2O) confirms >98% purity. Regioselectivity in cyclization is validated by NOE NMR experiments.
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds similar to Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate exhibit anticancer properties . The thiazolopyrimidine moiety can interact with various molecular targets involved in cancer cell proliferation. For instance, studies have indicated that derivatives of this compound can inhibit the growth of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity . Similar thiazolopyrimidine derivatives have been investigated for their efficacy against bacterial and fungal strains. The presence of thio groups may enhance the compound's ability to penetrate microbial membranes and exert its effects.
Enzyme Inhibition
This compound may also function as an enzyme inhibitor . Compounds with similar structures have demonstrated inhibitory effects on various enzymes linked to disease processes. For example, they may inhibit proteases or kinases that play critical roles in cancer progression or inflammation.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several thiazolopyrimidine derivatives and assessed their anticancer activity against human breast cancer cell lines. One derivative exhibited an IC50 value of 46 nM against MCF-7 cells, indicating potent antiproliferative effects. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhanced activity .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazolopyrimidine compounds similar to this compound. The study demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics .
Study 3: Enzyme Inhibition
A further investigation into enzyme inhibition revealed that certain derivatives of thiazolopyrimidine could effectively inhibit specific kinases involved in cancer signaling pathways. This study highlighted the potential of these compounds as therapeutic agents targeting enzyme-mediated processes in tumor biology .
Mechanism of Action
The mechanism of action of methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolo[4,5-d]pyrimidine Cores
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19) Core Structure: Shares the thiazolo[4,5-d]pyrimidine system but incorporates a thieno[3,4-d]pyrimidine moiety and a hydroxycoumarin substituent. Synthesis: Microwave-assisted or conventional heating in DMF with glacial acetic acid yields this derivative (78% yield) .
N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide (Compound 7c)
- Substituents : Features a 4-methoxyphenyl group at position 3 and a benzimidamide side chain.
- Properties : High thermal stability (mp 314–315°C) and IR carbonyl stretch at 1680 cm⁻¹, indicating strong hydrogen-bonding capacity .
- Comparison : The methoxy group may improve solubility relative to the target compound’s thioacetamido benzoate group.
Analogues with Thiazolo[3,2-a]pyrimidine Cores
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo[3,2-a]pyrimidine , a regioisomer of the target compound’s core.
- Structural Features :
- Puckered pyrimidine ring (deviation: 0.224 Å from plane) and an 80.94° dihedral angle between thiazolopyrimidine and benzene rings .
- C–H···O hydrogen bonds create chains in the crystal lattice .
Key Findings and Insights
Structural Diversity :
- The thiazolo[4,5-d]pyrimidine core in the target compound allows modular substitution, as seen in Compounds 19 and 7c. However, regioisomeric cores (e.g., thiazolo[3,2-a]) exhibit distinct conformational behavior, such as ring puckering .
- Electron-withdrawing groups (e.g., thioxo) in the target compound may reduce solubility compared to methoxy-substituted analogues .
Synthetic Strategies :
- Microwave-assisted synthesis (Compound 19) offers efficiency, while reflux methods (Ethyl 7-Methyl...) are robust for sterically hindered derivatives .
- Yields vary significantly (51–78%), highlighting the impact of substituent complexity on reaction optimization.
Gaps in Data :
- Pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the evidence.
- Melting points and spectroscopic details (e.g., NMR, IR) for the target compound remain unspecified.
Biological Activity
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 456.6 g/mol. The unique structural features include a thiazolo[4,5-d]pyrimidine moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S3 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds similar to methyl 4-(2-(7-oxo-3-phenyl-2-thioxo... exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, a related compound was found to inhibit cellular proliferation in tumor cells with GI50 values ranging from 0.025 to 2 μM across multiple cell lines .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways necessary for cell growth and survival. The thiazolo[4,5-d]pyrimidine core is believed to interact with key kinases involved in tumor progression .
Antimicrobial Properties
The thiazole ring present in the structure has been associated with antimicrobial activity. Research on structurally similar compounds has shown efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- In Vitro Cytotoxicity Studies : A study evaluating the cytotoxic effects of related thiazolo[4,5-d]pyrimidine derivatives showed that modifications at specific positions significantly influenced their potency against cancer cell lines . The results highlighted the importance of structural optimization for enhancing biological activity.
- Antimicrobial Evaluation : Another research effort focused on synthesizing new derivatives based on the thiazole structure and assessing their antimicrobial efficacy against common pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria .
Q & A
Advanced Research Question
In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays, referencing structural analogs with confirmed bioactivity .
Structure-activity relationship (SAR) studies : Modify the phenyl or thioacetamido substituents to assess their impact on potency, as seen in related thiazolo-pyrimidines .
Toxicity profiling : Use cell viability assays (e.g., MTT) on mammalian cell lines to identify cytotoxicity thresholds .
What computational tools can predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are effective for modeling interactions. For instance:
- Use X-ray-derived crystal coordinates (e.g., C5 chiral center deviations of 0.224 Å) to build 3D models .
- Validate docking poses with experimental bioactivity data from structurally similar compounds .
How can solubility challenges during synthesis be addressed?
Advanced Research Question
Poor solubility in aqueous media is common due to the compound’s hydrophobic thiophene and benzoate groups. Strategies include:
- Co-solvent systems : Ethyl acetate/ethanol (3:2) mixtures improve recrystallization efficiency .
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at non-critical positions to enhance solubility without altering core reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
